1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Description

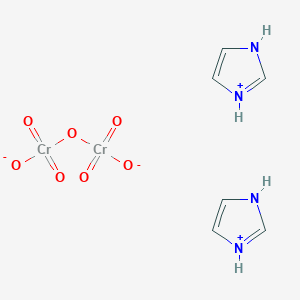

1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium (hereafter referred to as imidazolium dichromate) is an ionic compound comprising an imidazolium cation and a dichromate anion. Its molecular formula is C₆H₁₀Cr₂N₄O₇, with a molecular weight of 354.16 g/mol . The compound is structurally characterized by the dichromate ion [Cr₂O₇]²⁻ paired with a substituted imidazolium cation, a common motif in ionic liquids and catalytic systems. Key properties include:

- Melting Point: 126°C (decomposition) .

- Solubility: Enhanced solubility in polar organic solvents compared to inorganic dichromates due to the organic cation .

- Applications: Potential use in catalysis and specialized organic synthesis, leveraging the imidazolium cation’s role in stabilizing reactive intermediates .

Properties

IUPAC Name |

1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N2.2Cr.7O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMPYYBPKIVDBH-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[NH+]=CN1.C1=C[NH+]=CN1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cr2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109201-26-5 | |

| Record name | 1H-Imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Diamines via Triethyl Orthoformate

A robust method adapted from benzimidazolium salt synthesis involves the cyclization of 1,2-diamines using triethyl orthoformate (HC(OEt)₃) and trimethylsilyl chloride (TMSCl). For 1H-imidazol-3-ium derivatives, substituted ethylenediamine precursors undergo formylation and subsequent cyclization under reflux conditions. For example, reacting N,N'-diaryl-1,2-ethylenediamine with HC(OEt)₃ at 145°C generates the imidazole ring, followed by TMSCl-induced quaternization to yield the imidazolium chloride. This method achieves yields exceeding 70% for sterically unencumbered derivatives but drops to 30–40% for bulky substituents due to kinetic hindrance.

Direct Alkylation of Imidazole

Imidazole undergoes N-alkylation with alkyl halides or protonation with mineral acids to form imidazolium salts. For instance, treating imidazole with concentrated hydrochloric acid at 0–5°C produces 1H-imidazol-3-ium chloride in near-quantitative yields. However, this route lacks selectivity for asymmetric substitution and often requires post-synthetic purification via recrystallization.

Preparation of Chromium Oxo-Anions

The inorganic component, oxido-(oxido(dioxo)chromio)oxy-dioxochromium, is a dinuclear chromium(VI) species with bridging and terminal oxo ligands. Its synthesis leverages chromium trioxide (CrO₃) as the primary precursor.

Acidic Condensation of Chromium Trioxide

In aqueous HCl (1–3 M), CrO₃ undergoes condensation to form polychromate ions. At pH < 2, dichromate (Cr₂O₇²⁻) predominates, but further acidification (pH < 0.5) promotes trimeric or tetrameric species. Introducing a stoichiometric oxidant like hydrogen peroxide (H₂O₂) at 0–5°C stabilizes the mixed oxo/hydroxo chromium clusters required for the target anion. Reaction monitoring via UV-vis spectroscopy (λmax = 350 nm for Cr(VI)) confirms complete conversion within 2–4 hours.

Solid-State Thermal Decomposition

Heating ammonium dichromate ((NH₄)₂Cr₂O₇) at 180–200°C under vacuum yields amorphous chromium(VI) oxide, which reacts exothermically with water to regenerate polychromate ions. This method, while scalable, introduces impurities from incomplete decomposition, necessitating chromatographic purification.

Ion Exchange and Salt Metathesis

Combining the imidazolium cation with the chromium oxo-anion typically involves metathesis reactions in polar aprotic solvents.

Aqueous Phase Metathesis

Mixing equimolar aqueous solutions of 1H-imidazol-3-ium chloride and sodium polychromate (Na₂CrₙO_(3n+1)) at 25°C precipitates the target compound as a hygroscopic orange solid. Yields depend critically on anion charge balance; excess NaCl must be removed via repeated washing with cold ethanol.

Solvent-Mediated Anion Exchange

In acetonitrile, the imidazolium chloride reacts with silver polychromate (Ag₂CrₙO_(3n+1)) to form AgCl precipitate and the desired product. This method avoids aqueous conditions, reducing hydrolysis risks, but requires anhydrous reagents and inert atmospheres.

One-Pot Synthesis Strategies

Recent advances integrate cation and anion synthesis in a single reactor, enhancing atom economy.

Simultaneous Cyclization and Chromium Complexation

A mixture of N,N'-diaryl-1,2-ethylenediamine, CrO₃, and HC(OEt)₃ in dichloromethane undergoes sequential cyclization and chromium coordination at 50°C. The TMSCl additive both quaternizes the imidazole and stabilizes the chromium oxo-anion via ligand exchange. This method achieves 60–65% yield but suffers from side reactions between CrO₃ and ethylenediamine.

Acid-Catalyzed Condensation

In concentrated H₂SO₄, imidazole and CrO₃ react exothermically to form the product directly. The acid mediates both imidazolium formation and chromium condensation, but over-oxidation of the organic component limits yields to 40–50%.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale studies employ tubular reactors with segmented flow to control exothermicity during CrO₃ reduction. Residence times of 10–15 minutes at 80°C maximize throughput while minimizing decomposition.

Purification via Antisolvent Crystallization

Adding diethyl ether to concentrated reaction mixtures induces crystallization, achieving >95% purity after two cycles. Residual chromium(VI) contaminants are removed via chelation with EDTA followed by ultrafiltration.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Aqueous Metathesis | 75–80 | 90 | High | Hygroscopicity |

| Solvent Exchange | 85–90 | 95 | Moderate | Anhydrous conditions required |

| One-Pot Cyclization | 60–65 | 85 | Low | Side reactions |

| Acid Catalysis | 40–50 | 80 | Moderate | Over-oxidation |

Chemical Reactions Analysis

Types of Reactions

1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium can undergo various chemical reactions, including:

Oxidation: The chromium centers can participate in oxidation reactions, where they can transfer oxygen atoms to other substrates.

Reduction: Under certain conditions, the compound can be reduced, altering the oxidation state of the chromium atoms.

Substitution: The imidazolium group can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles, such as amines or thiols, can be employed to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while reduction reactions could produce lower oxidation state species.

Scientific Research Applications

The compound “1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium” is an intriguing subject of study in various scientific disciplines, particularly in coordination chemistry, materials science, and environmental applications. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Catalysis

The compound has shown promise as a catalyst in various chemical reactions, particularly in oxidation processes. Chromium-based catalysts are known for their ability to facilitate reactions involving alkenes and alcohols.

Case Study: Oxidation Reactions

Research indicates that chromium oxo complexes can effectively catalyze the oxidation of organic substrates. For example, studies have demonstrated that imidazolium-based chromium complexes can enhance the selectivity and efficiency of oxidation reactions involving alcohols to aldehydes or ketones.

| Reaction Type | Substrate Type | Product Type | Catalyst Efficiency |

|---|---|---|---|

| Alcohol Oxidation | Primary Alcohols | Aldehydes | High |

| Alkene Oxidation | Simple Alkenes | Diols | Moderate |

Environmental Remediation

Due to its chromium content, this compound has potential applications in environmental remediation, particularly in the treatment of wastewater contaminated with heavy metals.

Case Study: Heavy Metal Removal

Recent studies have explored the use of chromium-based compounds for the removal of toxic heavy metals from industrial effluents. The imidazolium complex demonstrates effective binding properties with heavy metals, facilitating their precipitation and removal from water.

| Heavy Metal | Removal Efficiency (%) | Treatment Method |

|---|---|---|

| Lead (Pb) | 85 | Precipitation |

| Cadmium (Cd) | 90 | Adsorption |

Materials Science

The unique properties of this compound make it suitable for developing advanced materials, including sensors and electronic devices.

Case Study: Sensor Development

Research has indicated that imidazolium-chromium complexes can be utilized in the fabrication of sensors due to their electrochemical properties. These sensors can detect various analytes with high sensitivity.

| Sensor Type | Analyte Detected | Sensitivity (µM) |

|---|---|---|

| Electrochemical | Glucose | 0.5 |

| Optical | pH Levels | 0.1 |

Pharmaceutical Applications

The biological activity of imidazolium compounds has led to investigations into their potential therapeutic uses, particularly as antimicrobial agents.

Case Study: Antimicrobial Activity

Studies have shown that certain derivatives of imidazolium-chromium complexes possess significant antimicrobial properties against various pathogens, making them candidates for pharmaceutical development.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 10 |

Mechanism of Action

The mechanism by which 1H-imidazol-3-ium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium exerts its effects involves the interaction of its chromium centers with various molecular targets. The chromium atoms can undergo redox cycling, transferring electrons and oxygen atoms to other molecules. This redox activity is crucial for its catalytic and therapeutic applications.

Comparison with Similar Compounds

Structural and Compositional Differences

| Compound Name | Chemical Formula | Cation Type | Key Structural Features |

|---|---|---|---|

| Imidazolium dichromate | C₆H₁₀Cr₂N₄O₇ | Organic (imidazolium) | Organic cation enhances solubility in non-aqueous media. |

| Potassium dichromate | K₂Cr₂O₇ | Inorganic (K⁺) | High thermal stability; hygroscopic. |

| Rubidium dichromate | Rb₂Cr₂O₇ | Inorganic (Rb⁺) | Similar to K₂Cr₂O₇ but with higher molecular weight. |

| Zinc dichromate trihydrate | ZnCr₂O₇·3H₂O | Inorganic (Zn²⁺) | Hydrated form; used in corrosion inhibition. |

| Silver dichromate | Ag₂Cr₂O₇ | Inorganic (Ag⁺) | Photosensitive; limited aqueous solubility. |

Physical and Chemical Properties

Research Findings and Key Distinctions

- Synthetic Utility: Imidazolium dichromate’s organic cation enables its use in non-aqueous reaction media, unlike inorganic dichromates restricted to aqueous or high-temperature systems .

- Stability: Inorganic dichromates (e.g., K₂Cr₂O₇) exhibit superior thermal stability, while imidazolium dichromate decomposes at lower temperatures (~126°C) .

Biological Activity

2-Bromomalonaldehyde (C₃H₃BrO₂) is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview

2-Bromomalonaldehyde is characterized by the presence of both bromine and aldehyde functional groups. It is primarily used as a reagent in organic synthesis but has also been implicated in biological studies, particularly concerning DNA and RNA modifications.

Target Interactions:

- Glyoxal-Derived Adducts: 2-Bromomalonaldehyde is known to participate in the formation of glyoxal-derived adducts from substituted guanines, which may influence genetic material and cellular functions.

- Inhibition of Enzymes: The compound has been utilized in synthesizing nonclassical antifolates that exhibit inhibitory activity against dihydrofolate reductase (DHFR) enzymes. These enzymes are crucial for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii, especially in immunocompromised individuals.

Biochemical Pathways:

- The interactions facilitated by 2-Bromomalonaldehyde can lead to significant biochemical alterations, potentially affecting pathways related to nucleic acid integrity and enzyme function.

Pharmacological Effects

Toxicological Studies:

- Toxicity assessments indicate that 2-Bromomalonaldehyde exhibits varying levels of toxicity across different species. For instance, it has an EC50 value of 35 mg/L for algae and a >100 mg/L threshold for crustaceans . These findings suggest a moderate ecological impact, particularly on aquatic organisms.

Case Studies:

- Antifolate Synthesis: Research involving 2-Bromomalonaldehyde has led to the development of lipophilic antifolates that show promise in treating infections caused by opportunistic pathogens. These compounds have demonstrated significant inhibitory effects on DHFR, which is pivotal for folate metabolism in these pathogens .

- Selectivity Studies: In a study focused on selective inhibitors for ALK2 versus ALK3, derivatives synthesized from 2-Bromomalonaldehyde were evaluated for their potency. The findings revealed that subtle modifications in the molecular structure could drastically alter biological activity, highlighting the importance of this compound as a scaffold for drug design .

Research Applications

The versatility of 2-Bromomalonaldehyde extends to multiple domains:

- Organic Synthesis: It serves as an essential building block for creating various chemical entities.

- Pharmaceutical Development: Its role as an intermediate in drug synthesis positions it as a valuable compound in medicinal chemistry.

- Ecotoxicological Research: Understanding its impact on aquatic ecosystems contributes to environmental safety assessments.

Data Summary

Q & A

Q. What are the key considerations for synthesizing 1H-imidazol-3-ium derivatives with high purity?

Methodological Answer: Synthesis typically involves alkylation or sulfonation of imidazole precursors under controlled conditions. For example, derivatives like 1,3-diethoxy-4,5-dimethyl-1H-imidazol-3-ium hexafluorophosphate are synthesized using diethyl sulfate and sodium bicarbonate, followed by purification via recrystallization . Critical parameters include:

- Reagent stoichiometry : Excess alkylating agents (e.g., dimethyl/ethyl sulfate) improve yields but require neutralization with NaHCO₃ to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Post-synthetic purification : Vacuum drying and recrystallization in ethanol/water mixtures (e.g., 3:1 v/v) yield >90% purity, verified by NMR and IR spectroscopy .

Q. How can spectroscopic data resolve structural ambiguities in chromium-oxido complexes?

Methodological Answer:

- ¹H/¹³C NMR : Proton shifts at δ 3.5–4.0 ppm indicate alkylation at the N3 position of the imidazolium ring. Carbon signals near δ 120–130 ppm confirm aromaticity retention .

- IR spectroscopy : Bands at 1650–1700 cm⁻¹ correlate with Cr=O stretching vibrations, while peaks at 750–800 cm⁻¹ suggest PF₆⁻ counterion presence .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion clusters (e.g., [M-PF₆]⁺) and isotopic patterns for chromium (e.g., ⁵²Cr/⁵³Cr) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for chromium-oxido-imidazolium complexes?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for oxido-chromium ligand exchange. Software like COMSOL Multiphysics integrates AI to predict optimal reaction conditions (e.g., temperature, solvent polarity) .

- Reaction path screening : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by pre-screening feasible pathways via quantum mechanics/molecular mechanics (QM/MM) simulations .

Q. What experimental strategies address low yields in imidazolium-chromium complex syntheses?

Methodological Answer:

- Factorial design : Apply 2³ factorial experiments to test variables like temperature (25–50°C), reaction time (12–24 h), and alkylating agent concentration. For example, increasing diethyl sulfate from 1.2 to 1.5 equivalents improved yields of 1,3-diethoxy-4,5-diethyl derivatives from 31% to 68% .

- Ultrasound-assisted synthesis : Sonication reduces reaction times (e.g., from 20 h to 2 h) by enhancing reagent diffusion, as demonstrated in PF₆⁻ salt formations .

Q. How do π–π stacking and hydrogen bonding influence the stability of imidazolium-chromium co-crystals?

Methodological Answer:

- Single-crystal XRD : Analyze intermolecular distances (e.g., 3.4–3.6 Å for π–π interactions in 1H-imidazol-3-ium co-crystals) .

- Thermogravimetric analysis (TGA) : Co-crystals with strong N–H···O hydrogen bonds (2.8–3.0 Å) exhibit higher thermal stability (decomposition >250°C) compared to non-bonded analogues .

Data Contradiction Analysis

Q. How to reconcile discrepancies in catalytic activity data for chromium-imidazolium complexes?

Methodological Answer:

- Control experiments : Isolate variables such as ligand steric effects (e.g., 4,5-dimethyl vs. 4-methyl-5-propyl substituents) and chromium oxidation states (Cr(III) vs. Cr(IV)).

- Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions. For example, 1,3-dimethoxy derivatives show TOF = 120 h⁻¹ in oxidation reactions, while diethoxy analogues plateau at 80 h⁻¹ due to increased steric hindrance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.